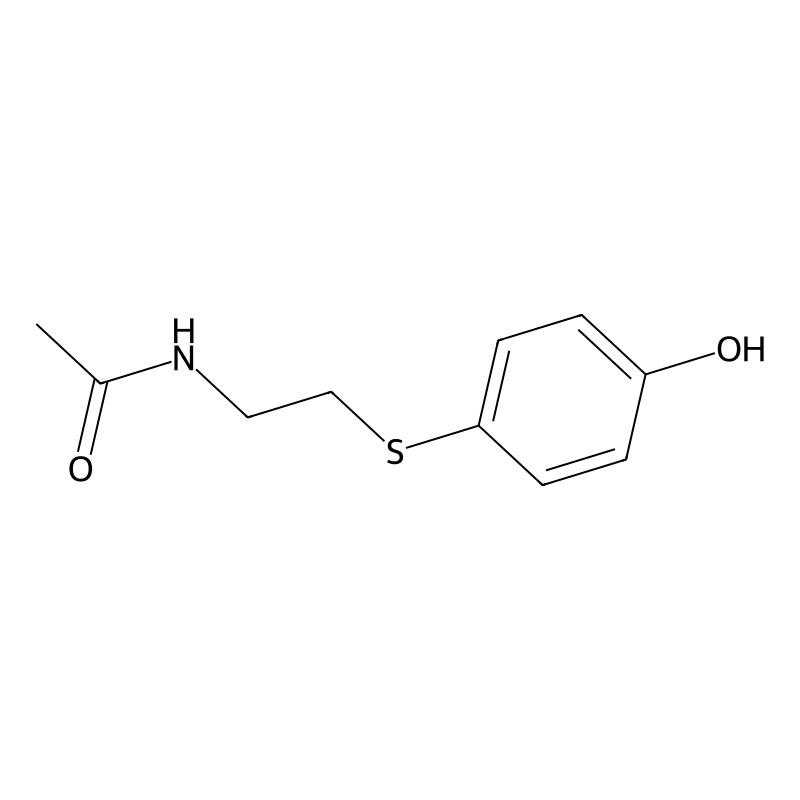

N-acetyl-4-S-cysteaminylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-acetyl-4-S-cysteaminylphenol mechanism of action

Mechanism of Action: A Detailed Look

NAcCAP exploits the melanogenesis pathway for targeted action. The following diagram illustrates this process, from cellular uptake to cytotoxic effects.

The mechanism involves several key stages:

- Selective Uptake and Activation: Due to its structural similarity to tyrosine, NAcCAP is selectively incorporated into melanocytes and melanoma cells [1]. Inside the melanosome, the enzyme tyrosinase oxidizes NAcCAP, converting it into a highly reactive o-quinone intermediate [2] [1].

- Induction of Cytotoxicity: This o-quinone is not a stable pigment but a potent alkylating agent [3]. It generates a surge of Reactive Oxygen Species (ROS) and simultaneously covalently binds to and depletes intracellular glutathione, a key cellular antioxidant [3] [4]. This one-two punch creates irreversible oxidative stress.

- Cellular Outcomes: The resulting oxidative damage and alkylation trigger apoptotic cell death [1]. In non-cancerous melanocytes, this also damages cellular machinery, reducing the number of functioning melanocytes and the transfer of melanosomes to skin keratinocytes, leading to depigmentation [2].

Experimental Models & Protocols

The evidence for NAcCAP's efficacy comes from well-established preclinical models. Key methodological details are summarized below.

| Experimental Area | Model/Protocol Description |

|---|

| In Vitro Cytotoxicity | - Cell Line: B16F10 murine melanoma cells [3].

- Treatment: Cells incubated with varying concentrations of NAcCAP. Combination studies with buthionine sulfoximine (BSO), a glutathione synthesis inhibitor [3].

- Assessment: Cell viability assays (e.g., MTT), measurement of glutathione depletion, and ROS detection. | | In Vivo Antimelanoma Effect | - Animal Model: C57BL/6J mice inoculated with B16 melanoma cells (subcutaneous tumors or lung colony model) [3] [5].

- Treatment: Systemic or intratumoral administration of NAcCAP. In some studies, co-administered with L-dopa and carbidopa to enhance the tyrosinase-mediated effect [5].

- Assessment: Tumor volume measurement, counting of lung colonies, and biodistribution studies using 14C-labeled NAcCAP to confirm selective accumulation in melanoma tissue [3]. | | In Vivo Depigmentation | - Model: Black guinea pig skin [1]; Human patients with melasma [2].

- Treatment: Topical application of a 4% NAcCAP oil-in-water emulsion [2].

- Assessment: Clinical evaluation of pigment lightening; histological analysis showing a decrease in functioning melanocytes and melanosome transfer [2]. |

Research and Development Context

NAcCAP is part of a broader strategy to target the melanogenesis pathway. Key related compounds include its parent molecule, 4-S-Cysteaminylphenol (4-S-CAP), and the more recently developed N-Propionyl-4-S-cysteaminylphenol (NPrCAP) [1] [4]. NPrCAP, in particular, has shown promise and is being developed as a conjugate with magnetite nanoparticles for a novel chemo-thermo-immunotherapy (CTI). In this approach, the drug delivers targeted chemotherapy, while the nanoparticles generate heat under an alternating magnetic field, killing cells and stimulating an anti-tumor immune response [4].

The evidence indicates that NAcCAP is a compelling candidate for targeted dermatological and oncological applications. Its specificity for melanin-synthesizing cells offers a significant therapeutic advantage.

References

- 1. Molecular Events in the Melanogenesis Cascade as Novel ... [pmc.ncbi.nlm.nih.gov]

- 2. N-acetyl-4-S-cysteaminylphenol as a new type of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Selective in vivo accumulation of N-acetyl-4-S ... [pubmed.ncbi.nlm.nih.gov]

- 4. Immunomodulation of Melanoma by Chemo-Thermo ... [mdpi.com]

- 5. The in vivo antimelanoma effect of 4-S-cysteaminylphenol ... [pubmed.ncbi.nlm.nih.gov]

how does N-acetyl-4-S-cysteaminylphenol work as a depigmenting agent

Detailed Mechanism of Action

The depigmentation effect is initiated by selective uptake into active melanocytes, driven by the molecule's structural similarity to melanin precursors [1].

Once inside the melanocyte, NAcCAP enters the melanogenesis cascade. It is recognized as a substrate by tyrosinase, the key enzyme in melanin production. Tyrosinase oxidizes NAcCAP, converting it into a highly reactive ortho-quinone intermediate [1]. This quinone is not used for pigment synthesis but is instead toxic to the cell. It reacts with cellular proteins, leading to swelling of organelles, nuclear condensation, and cytoplasmic vacuolation, ultimately progressing to complete necrosis of the melanocyte [2].

This mechanism is specific to cells with high tyrosinase activity, sparing non-pigmenting cells and resulting in targeted depigmentation [1] [2]. The process leads to a measurable decrease in the number of active melanocytes and the quantity of melanosomes produced and transferred to surrounding skin cells (keratinocytes) [3].

The following diagram illustrates this targeted cytotoxic pathway:

Experimental Data and Efficacy

Clinical and pre-clinical studies provide evidence for the efficacy of NAcCAP.

A key clinical study involving 12 patients with melasma used a 4% NAcCAP formulation in an oil-in-water emulsion applied daily [3]. The results demonstrated promising efficacy:

| Improvement Level | Percentage of Patients |

|---|---|

| Complete loss of melasma | 8% |

| Marked improvement | 66% |

| Moderate improvement | 25% |

Visible depigmentation was typically observed within 2 to 4 weeks of daily application. The treatment was associated with a decrease in functioning melanocytes and melanosome transfer, consistent with its proposed mechanism [3].

In animal models, NAcCAP showed a specific cytotoxic effect on melanocytes actively producing eumelanin. Intraperitoneal injection in black mice caused visible changes in hair follicle melanocytes within 4 hours, leading to progressive cell destruction and 98% depigmentation of hair follicles after regrowth [2].

Protocol Summary

For research applications, the basic protocol from the cited clinical study can be summarized as follows:

- Compound: 4% N-acetyl-4-S-cysteaminylphenol (NAcCAP) [3].

- Vehicle: Oil-in-water emulsion [3].

- Application: Topical, daily application to the affected skin [3].

- Assessment Period: Visible changes can be observed within 2 to 4 weeks [3].

Comparison to Related Compounds

NAcCAP is part of a broader family of cysteaminylphenol (CAP) derivatives being investigated for depigmentation and anti-melanoma therapy. The following table compares it to its parent compound and a related analog:

| Compound | Abbreviation | Tyrosinase Substrate? | In Vivo Depigmentation? | Key Characteristics |

|---|---|---|---|---|

| 4-S-Cysteaminylphenol | 4-S-CAP | Yes [1] | Yes [1] | Parent compound; shows anti-melanoma effects [1] |

| This compound | NAcCAP | Yes [1] | Yes [1] | Enhanced stability and reduced skin irritation compared to hydroquinone [3] [4] |

| N-Propionyl-4-S-cysteaminylphenol | NPrCAP | Yes [1] | Yes [1] | Another derivative developed for targeted melanoma therapy [1] |

The acetyl group in NAcCAP is a key modification that contributes to its favorable profile compared to older agents like hydroquinone, which is known to be unstable and can cause skin irritation and dermatitis with prolonged use [3] [4].

References

N-acetyl-4-S-cysteaminylphenol tyrosinase substrate

Mechanism of Action as a Tyrosinase Substrate

NAcCAP is selectively incorporated into melanocytes and melanoma cells due to the unique melanogenesis pathway. The core mechanism involves its oxidation by tyrosinase, leading to cytotoxic effects.

The primary cytotoxic mechanism is oxidative stress. The reactive quinone depletes cellular glutathione and generates reactive oxygen species (ROS), damaging cellular components and leading to apoptotic cell death [1] [2]. Furthermore, the quinone can act as a hapten, covalently binding to cysteine residues in melanosomal proteins to form putative neo-antigens. This can trigger an adaptive immune response, which is the basis for its investigational use in melanoma immunotherapy [3].

Comparative Data on Cysteaminylphenol Analogues

Researchers have synthesized and tested various analogues to optimize the properties of the parent compound, 4-S-Cysteaminylphenol (4-S-CAP). The table below compares key compounds, with data synthesized from multiple studies [4].

| Compound | Abbreviation | Tyrosinase Substrate? | In Vivo Anti-Melanoma Effect? | In Vivo Depigmentation? |

|---|---|---|---|---|

| 4-S-Cysteaminylphenol | 4-S-CAP | Yes | Yes | Yes |

| This compound | NAcCAP | Yes | Yes | Yes |

| N-Propionyl-4-S-cysteaminylphenol | NPrCAP | Yes | Yes | Yes |

| 4-S-Cysteinylphenol | 4-S-CP | Yes | Yes/No | Yes/No |

| 2-S-Cysteaminylphenol | 2-S-CAP | Yes | No | (Not specified) |

NAcCAP and NPrCAP were developed to improve upon 4-S-CAP. N-propionyl-4-S-cysteaminylphenol (NPrCAP) is a closely related and extensively researched analogue. Conjugating these compounds to magnetite nanoparticles creates a platform for chemo-thermo-immunotherapy, where the nanoparticles can generate localized heat under an alternating magnetic field, killing melanoma cells and stimulating a potent anti-tumor immune response [4] [1].

Key Experimental Models and Protocols

The following methodologies are central to evaluating the activity of NAcCAP and its analogues.

In Vitro Cytotoxicity and Selectivity Assays

- Cell Lines: Experiments typically use human or murine melanoma cell lines (e.g., B16F1, SK-MEL-23, C32) alongside non-melanoma controls (e.g., fibroblasts, HeLa cells) to confirm selective toxicity [5] [2].

- Viability Assays: Cytotoxicity is measured via assays like MTT or trypan blue exclusion to determine the IC50 value (concentration that inhibits 50% of cell growth). Melanoma lines generally show significantly lower IC50 values [2].

- Mechanistic Studies: To prove tyrosinase-dependence, researchers assess cytotoxicity in high- versus low-tyrosinase activity melanoma variants [5]. Flow cytometry is used to analyze cell cycle arrest (e.g., S-phase block) and apoptosis [2].

Tyrosinase Activity and Oxidation Kinetics

- Enzyme Source: Mushroom or mammalian tyrosinase is used.

- Spectrophotometric Analysis: The oxidation of NAcCAP is monitored by observing the development of characteristic absorption maxima (e.g., ~326 nm and ~460 nm) corresponding to the formation of the o-quinone product (NAcCAQ). Kinetic parameters like lag time and reaction rate can be calculated [3].

- Haptenation Evidence: The quinone's binding to thiols is demonstrated by reacting it with cysteine, N-acetylcysteine, or proteins like bovine serum albumin (BSA). Adduct formation is confirmed using techniques like HPLC and mass spectrometry [3].

In Vivo Efficacy and Depigmentation Models

- Melanoma Models: The anti-tumor effect is tested in immunocompetent mice (e.g., C57BL/6) inoculated with syngeneic melanoma cells (e.g., B16). Test compounds are administered via intraperitoneal or intratumoral injection, and tumor volume is monitored over time [4] [6].

- Depigmentation Models: The depigmenting efficacy is evaluated by topical application or injection in black or guinea pigs. The loss of pigment in hair (whitening) or skin is visually scored [7] [4].

- Immunity Studies: To test for induced immunity, mice that have rejected the initial tumor after treatment are re-challenged with a second injection of melanoma cells. The involvement of CD8+ T-cells is confirmed via in vivo depletion assays [1].

References

- 1. A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S ... [pmc.ncbi.nlm.nih.gov]

- 2. Selective Incorporation and Specific Cytocidal Effect as the ... [sciencedirect.com]

- 3. Mechanism of putative neo-antigen formation from N- ... [sciencedirect.com]

- 4. Molecular Events in the Melanogenesis Cascade as Novel ... [pmc.ncbi.nlm.nih.gov]

- 5. Effects of tyrosinase activity on the cytotoxicity of 4-S- ... [sciencedirect.com]

- 6. The in vivo antimelanoma effect of 4-S-cysteaminylphenol ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound as a new type of ... [pubmed.ncbi.nlm.nih.gov]

N-acetyl-4-S-cysteaminylphenol structure and melanin precursor

Mechanism of Action as a Melanin Precursor

N-acetyl-4-S-cysteaminylphenol is designed to exploit the melanin synthesis pathway. Its mechanism involves two primary outcomes: depigmentation and selective melanocytotoxicity.

The compound's journey from a prodrug to a cytotoxic agent is driven by the key enzyme in melanogenesis, as illustrated below:

- Selective Activation: The compound acts as a tyrosinase substrate. It is selectively taken up and metabolized by melanin-producing cells (melanocytes) and melanoma cells that have high tyrosinase activity [1] [2] [3].

- Cytotoxic Conversion: Upon entering the melanocyte, tyrosinase catalyzes the oxidation of this compound, converting it into reactive quinone compounds [2]. These quinones act as alkylating agents within the cell [2].

- Cellular Damage: The reactive metabolites generate cytotoxic products within the cell, leading to:

- Therapeutic Outcomes:

Key Experimental Data and Efficacy

The following table summarizes quantitative findings from preclinical and clinical studies:

| Study Model / Application | Dosage/Concentration | Key Efficacy Findings |

|---|

| Human Melasma [1] | 4% topical oil-in-water emulsion | 99% of patients showed improvement:

- 8% complete loss of lesions

- 66% marked improvement

- 25% moderate improvement | | B16F10 Murine Melanoma (in vivo) [2] [3] | Not specified | Significant growth inhibition of subcutaneous tumors and reduction of lung colonies. | | Selective Cytotoxicity (in vivo) [4] | Intraperitoneal injection | Visible morphological changes in melanocytes within 4 hours; caused 98% depigmentation of black mouse hair follicles. |

Key Experimental Protocols

Here are the methodologies for key experiments cited in the search results:

Human Trial for Depigmenting Efficacy [1]

- Subjects: 12 patients with melanoderma (melasma).

- Formulation: A 4% concentration of this compound was prepared in an oil-in-water emulsion base.

- Application: Subjects applied the formulation topically on the affected skin daily.

- Assessment: Efficacy was evaluated based on the degree of improvement in melasma lesions, categorized as "complete loss," "marked improvement," or "moderate improvement." The evaluation was conducted retrospectively.

- Timeline: Visible depigmentation was observed within 2 to 4 weeks of daily application.

In Vivo Assessment of Antimelanoma Effect and Biodistribution [2]

- Animal Model: C57BL mice were inoculated with B16F10 murine melanoma cells (subcutaneous transplants or lung colonies).

- Test Article: 14C-labeled this compound was synthesized for tracking purposes.

- Dosing: The radiolabeled compound was administered to the melanoma-bearing mice.

- Biodistribution Analysis: The accumulation of radioactivity in melanoma tissues versus other tissues was measured to determine selectivity.

- Combination Therapy: The in vivo and in vitro antimelanoma effect of combining the compound with buthionine sulfoximine (a glutathione-depleting agent) was tested.

In Vivo Protocol for Selective Melanocytotoxicity [4]

- Animal Model: Black mice.

- Administration: Intraperitoneal injection of the compound.

- Observation Timeline: Hair follicle melanocytes were observed just 4 hours post-injection for initial changes.

- Histological Analysis: Light and electron microscopy were used to observe progressive cellular damage, including organelle swelling, nuclear condensation, and cytoplasmic vacuolation.

Important Research Findings

- Superior Stability and Skin Tolerance: Compared to the conventional depigmenting agent hydroquinone, this compound is reported to be more stable in formulations and less irritating to the skin [1].

- Therapeutic Enhancement: The antimelanoma effect of this compound can be significantly enhanced when combined with buthionine sulfoximine (BSO), which depletes cellular glutathione levels. This combination increases oxidative stress and chemosensitivity in melanoma cells [2].

- Structural Advantage: The N-acetyl derivative was developed to improve water solubility over its parent compound, 4-S-cysteaminylphenol, making it more suitable for drug development [3].

References

Comprehensive Technical Whitepaper: N-acetyl-4-S-cysteaminylphenol as a Melanogenesis-Targeting Antimelanoma Agent

Introduction to N-acetyl-4-S-cysteaminylphenol (NAcCAP) as a Biosynthesis Intermediate Analog

This compound (NAcCAP) represents a class of rationally-designed therapeutic agents that exploit the unique melanin biosynthesis pathway operative in melanocytes and their malignant counterparts, melanoma cells. As an analog of a biosynthetic intermediate in the melanogenesis pathway, NAcCAP functions as a targeted prodrug that undergoes selective oxidation within pigmented cells through the action of tyrosinase, the key enzyme in melanin production [1] [2]. This molecule is part of a broader family of sulfur-containing phenolic compounds that include 4-S-cysteaminylphenol (4-S-CAP) and its various acyl derivatives, all designed to capitalize on the heightened tyrosinase activity characteristic of malignant melanoma cells [2]. The fundamental premise behind NAcCAP's development is the metabolic targeting of melanoma cells by exploiting their unique biochemical pathway that is largely absent in other cell types, thereby minimizing off-target toxicity [3].

The strategic design of NAcCAP builds upon early observations that phenolic compounds structurally related to tyrosine, the natural substrate of tyrosinase, could be selectively toxic to melanocytes. Researchers systematically modified these structures to enhance their therapeutic index, ultimately developing the cysteaminylphenol series where cysteine or cysteamine is conjugated with phenol or catechol derivatives [2]. The acetylation of the primary amine in 4-S-cysteaminylphenol to produce NAcCAP was aimed at optimizing the pharmacokinetic properties and enhancing the selective cytotoxicity toward actively pigmenting cells [4] [5]. This molecular design allows NAcCAP to serve as an excellent substrate for tyrosinase, undergoing enzymatic oxidation to form highly reactive o-quinone intermediates that subsequently alkylate cellular nucleophiles, ultimately leading to selective cell death in melanoma cells [1] [2].

Mechanism of Action and Metabolic Activation

Molecular Mechanism of Melanocyte-Specific Cytotoxicity

The antimelanoma activity of this compound derives from its site-specific activation within pigment-producing cells through a well-defined biochemical mechanism. As a prodrug, NAcCAP enters cells through passive diffusion or active transport mechanisms, where it encounters the melanogenic enzyme machinery. In melanocytes and melanoma cells expressing tyrosinase, NAcCAP serves as an alternative substrate that undergoes enzymatic oxidation to form a highly reactive o-quinone derivative [2] [6]. This quinone intermediate is intrinsically electrophilic and readily participates in nucleophilic addition reactions with essential cellular components, particularly sulfhydryl groups on critical proteins and enzymes [1] [3]. The alkylation of these cellular nucleophiles disrupts vital metabolic processes, ultimately leading to growth inhibition and cell death specifically in pigment-producing cells [1].

The specificity of NAcCAP for melanocytic cells is reinforced by several factors. First, the oxidation activation step is catalyzed by tyrosinase, which is expressed at substantially higher levels in melanocytes and melanoma cells compared to other cell types [2]. Second, studies using whole-body autoradiography have demonstrated that related compounds like 4-S-cysteaminylphenol are selectively incorporated into melanoma tissues, further enhancing site-specific accumulation [2]. Third, electron microscopy observations reveal that NAcCAP induces progressive destruction of melanocytes characterized by swelling of membranous organelles, nuclear condensation, and cytoplasmic vacuolation, ultimately culminating in complete cell necrosis [4]. This specific cytotoxicity is particularly evident in melanocytes actively producing eumelanin, while precursor or dormant melanocytes may remain unaffected [4].

Visualization of NAcCAP Mechanism of Action

Figure 1: The metabolic activation pathway of NAcCAP demonstrates its selective cytotoxicity mechanism in melanoma cells through tyrosinase-mediated oxidation.

The specificity of NAcCAP's action is further evidenced by comparative studies with non-melanoma cell lines. Research has demonstrated that while NAcCAP and its analogues show potent cytotoxicity against multiple melanoma cell lines, they exhibit significantly reduced activity against non-tyrosinase containing cells such as SK-Mel-24 and ovarian cell lines [1] [7]. However, it is important to note that some highly lipophilic analogues of NAcCAP demonstrate moderate activity even against these non-melanotic cells, suggesting that interference with the melanin pathway may not be their only mode of action [1] [7]. This secondary mechanism may involve general cytotoxicity pathways that become more prominent with increased cellular uptake facilitated by enhanced lipophilicity.

Structure-Activity Relationships and Analogue Development

Structural Modifications and Cytotoxicity Correlations

Extensive structure-activity relationship (SAR) studies have been conducted on the NAcCAP scaffold to optimize its antimelanoma potency and pharmacological profile. The initial lead compound, 4-S-cysteaminylphenol, demonstrated promising melanocyte-specific toxicity but suboptimal pharmacokinetic properties [2]. The introduction of an acetyl group to form NAcCAP represented the first optimization step, which maintained the selective cytotoxicity while potentially enhancing metabolic stability [4]. Systematic modifications have primarily focused on two regions of the molecule: the acyl portion of the amide functionality and the alkyl substitution pattern adjacent to the nitrogen atom [1] [7]. These modifications aim to fine-tune the lipophilicity of the compounds, which has been correlated with enhanced cytotoxic potency across multiple melanoma cell lines [3].

Research has demonstrated that introducing two methyl groups alpha to the nitrogen significantly enhances cytotoxicity compared to the parent NAcCAP [1]. Among these tertiary amide analogues, compounds with specific acyl modifications showed particularly promising results. The cyclohexylacetamide derivative (compound 11 in the original research) emerged as the most potent compound, displaying IC₅₀ values comparable to cisplatin across multiple melanoma cell lines [1]. Other highly active analogues included the cyclohexylcarboxamide (compound 10) and the 2,2-dimethylpropanamide (compound 6) [1]. The SAR studies revealed that even subtle changes in the acyl component, such as reducing ring size, lengthening the carbon chain, or modifying the degree of chain branching, resulted in significant losses in cytotoxicity, highlighting the structural specificity required for optimal activity [1].

Quantitative Cytotoxicity Data of NAcCAP Analogues

Table 1: Comparative cytotoxicity of NAcCAP analogues against human melanoma cell lines

| Compound | Structural Features | Melanoma Cell Lines Tested | Relative Cytotoxicity | Notes |

|---|---|---|---|---|

| NAcCAP (lead) | N-acetyl, secondary amide | 6 human melanoma lines | Baseline activity | Reference compound [1] |

| Compound 11 | Cyclohexylacetamide, alpha-dimethyl | 6 human melanoma lines | Highest activity (comparable to cisplatin) | IC₅₀ values similar to cisplatin [1] |

| Compound 10 | Cyclohexylcarboxamide, alpha-dimethyl | 6 human melanoma lines | High activity | Second most active compound [1] |

| Compound 6 | 2,2-dimethylpropanamide, alpha-dimethyl | 6 human melanoma lines | High activity | Third most active compound [1] |

| N-Propionyl-CAP | N-propionyl, secondary amide | B16 murine melanoma | Improved vs. NAcCAP | Enhanced life extension in vivo [5] |

| Benzyl-tertiary | Benzyl substituted, tertiary amide | 5 melanoma lines | High activity (comparable to cisplatin) | Reduced hydrolysis potential [7] |

The development of tertiary amide analogues represented another significant advancement in the structural optimization of NAcCAP derivatives. These compounds were designed to increase lipophilicity and reduce the potential for enzymatic hydrolysis of the amide bond [7]. Most tertiary amides demonstrated greater cytotoxicity toward melanoma cell lines compared to the parent secondary amide [7]. Specifically, benzyl-substituted compounds (4, 8, 12, and 16 in the tertiary amide series) and cyclohexylacetamide derivatives (13-15) showed the highest cytotoxicity, comparable to cisplatin [7]. The enhanced performance of these tertiary amides underscores the importance of metabolic stability in the overall therapeutic profile, in addition to optimized lipophilicity for improved cellular uptake.

Further SAR explorations examined the effect of elongating the carbon chain between the sulfur and nitrogen atoms. Interestingly, analogues containing three carbon atoms between these heteroatoms demonstrated significantly improved antimelanoma activity compared to the original two-carbon spacing [3]. The most active of these extended analogues, N-[3-[(4-hydroxyphenyl)thiol]propyl]-1-cyclohexanecarboxamide (compound 15), exhibited activity comparable to cisplatin against several cell lines while maintaining low cytotoxicity toward non-melanotic cells [3]. This structural modification highlights the potential for optimizing the molecular spacer between critical functional groups to enhance drug efficacy while maintaining selectivity.

Experimental Protocols and Methodologies

In Vitro Cytotoxicity Assessment Protocols

The evaluation of NAcCAP and its analogues for antimelanoma activity follows standardized in vitro cytotoxicity assays utilizing a panel of human melanoma cell lines with varying tyrosinase expression levels. The experimental workflow typically involves the following steps: First, cell culture preparation includes maintaining six representative melanoma cell lines (such as SK-Mel-24, which lacks tyrosinase, and multiple tyrosinase-positive lines) in appropriate media under standard conditions [1]. Second, compound treatment involves exposing these cell lines to serial dilutions of NAcCAP analogues for a specified period, typically 48-72 hours, to assess concentration-dependent effects [1] [6]. Third, viability quantification employs established methods such as the MTT assay, which measures mitochondrial reductase activity as a proxy for cell viability [6].

The protocol specifics require careful attention to several critical parameters. The compound solubility must be ensured using appropriate vehicles such as DMSO, with final concentrations not exceeding 0.1% to avoid solvent toxicity [1]. The incubation conditions should maintain standard cell culture environments (37°C, 5% CO₂) throughout the treatment period [6]. Additionally, control groups must include both untreated cells (negative control) and cells treated with reference chemotherapeutic agents like cisplatin (positive control) to establish comparative efficacy [1]. The IC₅₀ values are calculated from dose-response curves generated using at least three independent experiments, each performed in triplicate, to ensure statistical reliability [1]. For mechanistic studies, additional experiments evaluating tyrosinase dependency should include parallel assessments in non-melanotic cell lines (e.g., ovarian carcinoma lines) to confirm melanin pathway-specific action [1] [7].

In Vivo Antimelanoma Efficacy Assessment

The translational assessment of NAcCAP analogues involves rigorous in vivo efficacy models that evaluate both antitumor potential and systemic toxicity. The standard protocol utilizes syngeneic murine melanoma models (such as B16F10 tumors in C57BL/6 mice) or human melanoma xenografts in immunocompromised mice [2] [5]. The experimental sequence begins with tumor implantation, where melanoma cells are injected subcutaneously into the flank of the animals. Once palpable tumors develop (typically reaching 50-100 mm³), mice are randomized into treatment groups [5]. The compound administration phase follows, where NAcCAP analogues are delivered via intraperitoneal injection or other appropriate routes at predetermined doses, often ranging from 100-300 mg/kg body weight, for a defined treatment period (commonly 10-14 days) [5].

Critical parameters in the in vivo protocol include tumor volume monitoring, which is typically performed every 2-3 days using caliper measurements and calculated using the formula: volume = (length × width²)/2 [5]. The endpoint assessments include evaluation of tumor growth inhibition (calculated as percentage reduction in tumor volume compared to control groups), survival analysis (Kaplan-Meier curves and log-rank test for statistical significance), and histopathological examination of harvested tumor tissues [2] [5]. Additional evaluations may include depigmentation studies in black-haired mice (such as C57 black mice) to confirm melanocyte-specific targeting through observable coat color changes [4] [5]. For comprehensive safety assessment, body weight monitoring and hematological and biochemical parameters should be evaluated throughout the study to detect potential systemic toxicity [5].

Visualization of Experimental Workflow for Antimelanoma Evaluation

Figure 2: Experimental workflow for comprehensive evaluation of NAcCAP analogues spanning in vitro cytotoxicity and in vivo efficacy models.

Advanced Therapeutic Applications and Future Directions

Melanoma-Targeted Nanomedicine Approaches

Recent innovations in NAcCAP-based therapeutics have explored its incorporation into advanced drug delivery systems to enhance targeting efficiency and therapeutic outcomes. One promising approach involves the conjugation of NAcCAP analogues to magnetite nanoparticles, creating a multimodal therapeutic platform termed chemo-thermo-immunotherapy (CTI) [2]. This sophisticated system leverages the unique properties of magnetic nanoparticles that generate heat when exposed to an alternating magnetic field (AMF), enabling simultaneous chemotherapy and thermal ablation of melanoma cells [2]. The conceptual framework involves the covalent attachment of NAcCAP or its more potent derivative, N-propionyl-4-S-cysteaminylphenol (NPrCAP), to functionalized magnetite nanoparticles, creating a targeted nanomedicine that accumulates preferentially in melanoma tissue.

The therapeutic mechanism of this combinatorial approach operates on multiple levels. First, the NAcCAP component provides selective cytotoxicity through its tyrosinase-activated mechanism as previously described [2]. Second, the magnetic hyperthermia component induces direct thermal damage to melanoma cells, which are particularly vulnerable to heat stress [2]. Third, and perhaps most significantly, the hyperthermia trigger induces the expression of heat shock proteins (HSPs) that stimulate antitumor immune responses—a phenomenon termed thermo-immunotherapy [2]. This triple-action mechanism represents a significant advancement over conventional chemotherapy by addressing multiple therapeutic targets simultaneously while potentially mitigating development of treatment resistance through immune activation.

Quantitative Comparison of Therapeutic Efficacy

Table 2: In vivo efficacy comparison of selected cysteaminylphenol derivatives

| Compound | Model System | Dosage Regimen | Efficacy Outcomes | Reference |

|---|---|---|---|---|

| NAcCAP | B16 melanoma in mice | 300 mg/kg for 10 days | Moderate tumor growth inhibition | [5] |

| NPrCAP | B16 melanoma in mice | 300 mg/kg for 10 days | 36% tumor growth reduction; superior to NAcCAP | [5] |

| 4-S-CAP | Murine melanoma models | Varying doses | Selective melanocyte toxicity; tumor growth suppression | [2] |

| NAcCAP | Human melanoma xenografts | Not specified | Significant suppression of tumor volume | [2] |

| NPrCAP | C57 black mice depigmentation | 14 days subcutaneous | 98% depigmentation of black hair follicles | [5] |

The future development trajectory of NAcCAP-based therapeutics points toward combination therapies with established treatment modalities. Preliminary research suggests potential synergy between melanogenesis-targeting compounds and immune checkpoint inhibitors, potentially creating a favorable tumor microenvironment for enhanced immune recognition [2]. Additionally, the exploration of structural hybrids that combine the tyrosinase-activation principle with other targeted therapeutic modalities represents a promising research direction. As the understanding of melanogenesis regulation in melanoma progression deepens, further refinement of NAcCAP analogues may yield compounds with improved pharmacokinetic profiles and reduced off-target effects, potentially expanding their application to adjuvant therapy settings and management of metastatic disease.

Conclusion

References

- 1. Synthesis and anti-melanoma activity of analogues of... [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Events in the Melanogenesis Cascade as Novel ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimelanoma activity of analogues of N- ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Synonyms: N-Ac-4-S-CAP) [medchemexpress.com]

- 5. (PDF) Propionyl- 4 - S - cysteaminylphenol : An Antimelanoma Agent [academia.edu]

- 6. Effects of tyrosinase activity on the cytotoxicity of 4-S- ... [sciencedirect.com]

- 7. Synthesis and antimelanoma activity of tertiary amide ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for N-acetyl-4-S-cysteaminylphenol in Melasma Treatment

Introduction and Mechanism of Action

N-acetyl-4-S-cysteaminylphenol is a phenolic thioether compound recognized as a novel depigmenting agent for treating melanoderma in patients with melasma. Its development was motivated by the limitations of conventional treatments like hydroquinone, which faces challenges with instability, skin irritation, and potential dermatitis with prolonged use [1]. This compound represents a targeted approach to melanin reduction by acting as a substrate for the enzyme tyrosinase, a key catalyst in the melanin synthesis pathway [1] [2].

The molecular mechanism involves the compound's metabolism within melanocytes. As a tyrosinase substrate, this compound undergoes enzymatic conversion upon exposure to tyrosinase, ultimately forming a melanin-like pigment [1]. This depigmenting effect is associated with a dual mechanism: reducing the population of functioning melanocytes and decreasing the number of melanosomes transferred to surrounding keratinocytes [1]. This targeted action makes it particularly suitable for melasma management with potentially fewer side effects compared to traditional agents.

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Classification | Phenolic thioether [1] |

| Primary Mechanism | Tyrosinase substrate [1] |

| Key Advantage | Selective toxicity to melanin-synthesizing cells [1] |

| Stability Profile | Superior stability compared to hydroquinone [1] |

| Irritation Potential | Minimal skin irritation [1] |

Efficacy Data and Clinical Evidence

Clinical evidence from a retrospective study of 12 patients using a 4% concentration of this compound in an oil-in-water emulsion demonstrated promising results for melasma treatment [1].

The study reported significant clinical improvement: approximately 8% of patients showed complete loss of melasma lesions, 66% experienced marked improvement, and 25% showed moderate improvement [1]. This translates to 99% of patients achieving some level of clinical benefit. The treatment exhibits a relatively rapid onset of action, with visible changes in melanoderma typically observed within 2 to 4 weeks of daily topical application [1].

When compared to azelaic acid, another alternative to hydroquinone, this compound presents a different mechanistic approach. Azelaic acid is a non-phenolic dicarboxylic acid that competitively inhibits tyrosinase and exhibits cytotoxic effects on abnormal melanocytes [3]. While a 20% concentration of azelaic acid has been shown to be equivalent to 4% hydroquinone in efficacy [3], direct comparative studies between azelaic acid and this compound are not available in the searched literature.

Table 2: Clinical Efficacy of 4% this compound Formulation

| Efficacy Parameter | Result | Notes |

|---|---|---|

| Complete Loss of Lesions | 8% of patients | - |

| Marked Improvement | 66% of patients | - |

| Moderate Improvement | 25% of patients | - |

| Overall Response Rate | 99% of patients | Combined complete, marked, and moderate improvement |

| Time to Visible Change | 2-4 weeks | With daily topical application |

Formulation and Preparation Protocol

Recommended Formulation Composition

The following protocol outlines the preparation of a 4% this compound oil-in-water emulsion, based on the formulation used in clinical studies [1].

Materials Required:

- This compound (active ingredient)

- Oil phase components (e.g., cetyl alcohol, stearyl alcohol, liquid paraffin)

- Water phase components (e.g., purified water, glycerol, surfactants)

- Preservative system

- Oil-in-water emulsifying system

Formulation Procedure:

- Oil Phase Preparation: Weigh and combine oil-soluble components. Heat to 70-75°C with continuous stirring until completely melted and homogeneous.

- Water Phase Preparation: Weigh and dissolve water-soluble components in purified water. Heat to 70-75°C.

- Emulsification: Slowly add the oil phase to the water phase while mixing with a high-shear homogenizer. Continue homogenization for 10-15 minutes to form a primary emulsion.

- Incorporation of Active Ingredient: Disperse this compound in the warm emulsion using continuous stirring. The active ingredient should be finely powdered to ensure uniform distribution.

- Cooling and Preservation: Cool the emulsion to room temperature with gentle stirring. Add the preservative system when the temperature reaches below 40°C.

- Packaging: Package the final formulation in opaque, airtight containers to protect from light and oxidation.

Experimental and Assessment Protocols

In Vitro Tyrosinase Activity Assay

Purpose: To evaluate the substrate activity of this compound with tyrosinase and its effect on melanin synthesis [1].

Materials:

- Mushroom or mammalian tyrosinase

- This compound test compound

- L-tyrosine or L-DOPA control substrate

- Phosphate buffer (pH 6.8)

- Spectrophotometer

Procedure:

- Prepare reaction mixtures containing tyrosinase enzyme in phosphate buffer.

- Add test compound at varying concentrations (e.g., 0.1-1.0 mM).

- Incubate at 37°C for predetermined time intervals.

- Measure absorbance at 475-490 nm to monitor dopachrome formation.

- Compare reaction rates with control substrates to determine relative substrate efficiency.

- Monitor pigment formation over time to confirm melanin-like polymer production.

Clinical Application Protocol

Patient Selection: Adults with diagnosed melasma, Fitzpatrick skin types III-VI, excluding pregnant or lactating women and those with known sensitivity to components.

Application Method:

- Cleansing: Gently cleanse the affected area with a mild cleanser and pat dry.

- Application: Apply a thin layer of the 4% formulation to cover the entire hyperpigmented area twice daily.

- Sun Protection: During treatment, apply broad-spectrum sunscreen with SPF >30 every morning to prevent UV-induced exacerbation [3] [4].

Treatment Duration: Initial treatment period of 3 months, with evaluation at 4-week intervals.

Assessment Methods:

- Clinical Photography: Standardized photographs under consistent lighting at baseline and each follow-up visit.

- Melasma Area and Severity Index (MASI): Quantitative assessment of area and darkness of melasma lesions [4].

- Patient Self-Assessment: Document patient satisfaction and any adverse effects.

- Wood's Lamp Examination: To determine depth of pigment (epidermal, dermal, or mixed type) [3].

Integration with Melanogenesis Pathways

The therapeutic action of this compound can be understood within the broader context of melanogenesis signaling pathways. Melanin production is initiated when ultraviolet radiation stimulates keratinocytes to produce α-MSH (melanocyte-stimulating hormone), which binds to MC1R receptors on melanocytes [2]. This binding triggers intracellular cAMP production, which activates microphthalmia-associated transcription factor (MITF) [2]. MITF then upregulates the expression of tyrosinase, the key enzyme in melanin synthesis [2].

This compound enters this pathway at the critical tyrosinase activation step, acting as an alternative substrate that redirects the melanin synthesis process. The following diagram illustrates this molecular relationship:

Figure 1: Molecular Mechanism of this compound in Melanogenesis. The diagram shows how this compound (NACAP) acts as an alternative substrate for tyrosinase, interrupting normal melanin synthesis. UVR=Ultraviolet Radiation; α-MSH=Alpha Melanocyte-Stimulating Hormone; MC1R=Melanocortin 1 Receptor; cAMP=Cyclic Adenosine Monophosphate; MITF=Microphthalmia-Associated Transcription Factor.

Safety and Compatibility Profile

This compound demonstrates a favorable safety profile compared to traditional depigmenting agents. Clinical observations indicate it is significantly less irritating to the skin than hydroquinone, making it suitable for patients who experience sensitivity to conventional treatments [1]. This reduced irritation potential is particularly valuable for long-term management of melasma, which often requires extended therapy [3].

The compound's selective toxicity to melanin-synthesizing cells contributes to its safety advantage, as it specifically targets hyperactive melanocytes without broadly affecting other skin cells [1]. This specificity may reduce the risk of non-specific cytotoxicity and resultant skin damage.

Conclusion and Research Directions

This compound represents a mechanistically distinct approach to melasma therapy through its targeted action as a tyrosinase substrate. Available evidence suggests it offers comparable efficacy to conventional agents with potentially improved tolerability [1] [5].

Future research should focus on direct comparative studies with established treatments like hydroquinone and azelaic acid, long-term safety assessment, formulation optimization for enhanced skin penetration, and combination therapies with other depigmenting agents to potentially yield synergistic effects [3] [4]. Additional investigation into its effects on different melasma subtypes (epidermal, dermal, mixed) would help refine patient selection criteria and optimize therapeutic outcomes.

References

- 1. - N - acetyl - 4 - S as a new type of depigmenting... cysteaminylphenol [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling Pathways in Melanogenesis [mdpi.com]

- 3. TOPICAL TREATMENT OF MELASMA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence-Based Treatment for Melasma: Expert Opinion ... [pmc.ncbi.nlm.nih.gov]

- 5. Current Approaches to the Treatment of Melasma | Clinical Drug... [link.springer.com]

Application Notes: 4-S-Cysteaminylphenol as a Melanoma-Targeted Agent

References

- 1. Molecular Events in the Melanogenesis Cascade as Novel ... [pmc.ncbi.nlm.nih.gov]

- 2. The killing effect of 4-S-cysteaminylphenol, a newly ... [pmc.ncbi.nlm.nih.gov]

- 3. The killing effect of 4-S-cysteaminylphenol, a newly ... [nature.com]

- 4. Selective cytotoxicity of a phenolic melanin precursor, 4-S- ... [sciencedirect.com]

- 5. The synthesis of N-acetyl-4-S-cysteaminyl [U-14C]phenol ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (Synonyms: N-Ac-4-S-CAP) [medchemexpress.com]

- 7. Iron oxide nanoparticles empowering melanoma therapy [frontiersin.org]

Application Note: 4-S-Cysteaminylphenol in B16 Melanoma Research

Introduction and Mechanism of Action

4-S-Cysteaminylphenol (4-S-CAP) is a sulfur-containing tyrosine analog developed as a melanogenesis-based antimelanoma agent. Its unique mechanism relies on being a substrate for tyrosinase, the key enzyme in melanin synthesis highly expressed in melanocytes and melanoma cells [1] [2]. Within pigmented melanoma cells, tyrosinase oxidizes 4-S-CAP into highly reactive o-quinone intermediates (via a catechol derivative) [3] [4]. These quinones are believed to conjugate with and inhibit essential sulfhydryl-containing enzymes, including those critical for DNA synthesis such as DNA polymerase and thymidylate synthase, ultimately leading to selective cell death in melanin-producing cells [3] [5] [4]. This selective toxicity forms the rational basis for its application in melanoma chemotherapy.

The following diagram illustrates this targeted mechanism of action:

Figure 1: Mechanism of 4-S-CAP Selective Toxicity in Melanoma Cells

Experimental Protocols

In Vitro Cytotoxicity and DNA Synthesis Inhibition Assay

This protocol is adapted from foundational studies demonstrating the selective killing effect of 4-S-CAP on B16 melanoma sublines [3] [4].

Table 1: Reagents and Equipment

| Item | Specification |

|---|---|

| Cell Lines | B16 melanoma sublines with varying melanization (e.g., heavily pigmented, moderately pigmented, amelanotic); non-melanoma control cells |

| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS), 1% Penicillin/Streptomycin, and 2% HEPES [6] |

| 4-S-CAP Stock | Dissolved in PBS or suitable solvent (e.g., DMSO) at mM concentration |

| Radioisotopes | (^3)H-thymidine (for DNA), (^3)H-uridine (for RNA), (^3)H-leucine (for protein) |

Procedure:

- Cell Culture and Seeding: Maintain B16 sublines in complete DMEM at 37°C in a 5% CO(_2) atmosphere. Seed cells into multi-well plates (e.g., 96-well for MTT, 24-well for isotope incorporation) and allow them to adhere for 24 hours.

- Drug Treatment: Treat cells with a range of 4-S-CAP concentrations. Include negative controls (solvent only) and positive controls (e.g., other cytotoxic agents).

- Viability/Cytotoxicity Assessment (at 24-72 hours):

- MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formed formazan crystals and measure absorbance at 570 nm [6].

- Macromolecular Synthesis Inhibition (at 24 hours):

- Pulse cells with (^3)H-thymidine, (^3)H-uridine, or (^3)H-leucine for a defined period (e.g., 1-4 hours) after drug treatment.

- Wash cells, precipitate macromolecules, and measure incorporated radioactivity using a scintillation counter [3].

- Data Analysis: Calculate percentage viability and percentage incorporation compared to untreated controls. The effect is highly dependent on cellular melanin content and tyrosinase activity.

In Vivo Efficacy and Lung Colony Assay

This protocol assesses the antitumor effect of 4-S-CAP in a mouse model, particularly against micrometastases [7].

Table 2: Key Components for In Vivo Study

| Component | Details |

|---|---|

| Animals | C57BL/6 mice (syngeneic with B16 melanoma), 6-8 weeks old |

| Melanoma Cells | B16F10 cells (selected for high metastatic potential to lungs) |

| 4-S-CAP Preparation | Dissolved in Phosphate-Buffered Saline (PBS) |

| Administration Route | Intraperitoneal (IP) injection |

Procedure:

- Lung Colony Model Establishment: Harvest log-phase B16F10 cells and resuspend in PBS. Inject a predetermined number of cells (e.g., (1 \times 10^5) to (5 \times 10^5)) intravenously into the tail vein of mice to simulate hematogenous metastasis [7].

- Drug Dosing:

- Endpoint Analysis (at 14-21 days post-inoculation):

- Euthanize mice and carefully remove the lungs.

- Count the number of visible black melanoma colonies on the lung surface. The data is presented as the mean number of lung colonies in the treatment group versus the control group [7].

- For survival studies, monitor mice over time and record survival duration.

Key Data and Findings

Summary of Experimental Results

Table 3: Quantitative Summary of 4-S-CAP Effects on B16 Melanoma Models

| Experimental Model | Key Finding | Reported Quantitative Data | Citation |

|---|---|---|---|

| In Vitro: B16 Cell Lines | Selective cytotoxicity correlated with melanin content. | Heavily melanised cells: most effective. Moderately melanised: less effective. Amelanotic cells/Normal fibroblasts: no effect. | [3] [4] |

| In Vitro: DNA Synthesis | Profound inhibition of ^3H-thymidine incorporation. |

Inhibition was most pronounced in heavily melanised cells, less in moderate, and absent in amelanotic cells. | [3] |

| In Vivo: Lung Colonies | Significant suppression of lung metastasis. | 4-S-CAP treated mice had significantly fewer lung colonies vs. PBS controls (P < 0.01). | [7] |

| In Vivo: Local Tumor Growth | Moderate effect on established subcutaneous tumors. | Slight delay in growth; all mice eventually succumbed. Viable cell ratio in tumors dropped to 52.8% at 24h post-treatment but recovered by 72h. | [7] |

Immunotherapeutic Extension: N-Propionyl-4-S-CAP

Recent research has focused on a derivative, N-Propionyl-4-S-CAP (N-Pr-4-S-CAP), which shows enhanced properties and can induce anti-melanoma immunity [1] [8].

Key Protocol Additions:

- T-cell Depletion: To confirm the role of CD8+ T-cells in the observed immunity, administer depleting antibodies (e.g., anti-CD8) to mice following N-Pr-4-S-CAP treatment before tumor challenge [1].

- Combination with Dendritic Cells (DCs): For a potent therapeutic effect, inject N-Pr-4-S-CAP intratumorally in combination with Bone Marrow-Derived Dendritic Cells (BMDCs). BMDCs phagocytose the dying melanoma cells and cross-present melanoma antigens to activate CD8+ T-cells [1].

Troubleshooting and Notes

- Melanin Content is Crucial: The efficacy of 4-S-CAP is highly dependent on the tyrosinase activity and melanin content of the target cells. Always characterize and use B16 sublines with known and stable pigmentation levels [3] [6].

- Solubility and Stability: 4-S-CAP and its derivatives are typically dissolved in PBS or DMSO. Prepare fresh stock solutions before use, as the oxidized quinone products are highly reactive.

- In Vivo Variability: The effect on solid tumors is often modest and transient, making the agent more suitable for targeting minimal residual disease or micrometastases, as demonstrated in the lung colony model [7].

- Immunological Effects: Be aware that treatment with 4-S-CAP or N-Pr-4-S-CAP can lead to the destruction of normal melanocytes, resulting in vitiligo-like depigmentation in mouse models, which is an indicator of systemic immune activation [1].

Conclusion

4-S-Cysteaminylphenol represents a classic and rationally designed targeted agent for melanoma research. While its direct cytotoxic effect is most potent against pigmented cells and micrometastatic disease, its modern derivative, N-Pr-4-S-CAP, opens avenues for novel chemo-immunotherapy strategies, especially when combined with dendritic cells to stimulate robust, T-cell-mediated anti-tumor immunity.

References

- 1. A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Events in the Melanogenesis Cascade as Novel ... [mdpi.com]

- 3. The killing effect of 4 - S - cysteaminylphenol , a newly synthesised... [pmc.ncbi.nlm.nih.gov]

- 4. The killing effect of 4-S-cysteaminylphenol, a newly ... [pubmed.ncbi.nlm.nih.gov]

- 5. Thymidylate synthase as a target enzyme for the melanoma -specific... [link.springer.com]

- 6. A characterization of four B16 murine melanoma cell sublines ... [pmc.ncbi.nlm.nih.gov]

- 7. In vivo antimelanoma effects of 4-S-cysteaminylphenol, a ... [pmc.ncbi.nlm.nih.gov]

- 8. A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S ... [mdpi.com]

how to use N-acetyl-4-S-cysteaminylphenol for hyperpigmentation

Introduction to N-acetyl-4-S-cysteaminylphenol (NCAP)

This compound (NCAP) is a phenolic thioether compound designed as a tyrosinase substrate. Its primary mechanism involves selective incorporation into melanocytes and melanoma cells, where the enzyme tyrosinase oxidizes it into highly reactive quinones. These quinones are cytotoxic, leading to a reduction in the number of active melanocytes and a decrease in melanin production [1] [2] [3]. It is reported to be more stable and less irritating than hydroquinone, acting specifically on melanin-synthesizing cells [2] [4].

The following diagram illustrates the mechanism of action of NCAP and its related compounds in targeting melanocytes.

Detailed Application Notes and Protocol

The following table summarizes the key characteristics of NCAP and its closely related derivative, N-propionyl-4-S-cysteaminylphenol (NPrCAP), which has been developed more recently [1].

| Characteristic | This compound (NCAP) | N-propionyl-4-S-cysteaminylphenol (NPrCAP) |

|---|---|---|

| Compound Type | Phenolic thioether [2] | Phenolic thioether (Propionyl derivative) [1] |

| Primary Mechanism | Tyrosinase substrate, converted to cytotoxic quinones [1] [2] | Tyrosinase substrate, converted to cytotoxic quinones [1] |

| Selectivity | Selective for melanin-synthesizing cells [2] [3] | Selective for melanoma cells [1] |

| Key Applications | Depigmenting agent for melasma [2] [4] | Investigated for melanoma-targeted therapy [1] |

| Stability & Irritation | More stable and less irritating than hydroquinone [2] | Information not specified in search results |

Historical Clinical Protocol for Melasma

The foundational human clinical study for NCAP in melasma treatment was published in 1991 [2] [3]. The protocol is summarized below.

- Formulation: A 4% concentration of this compound in an oil-in-water emulsion base [2].

- Application:

- Method: The cream was applied topically to the hyperpigmented lesions (melasma) on the face.

- Frequency: Applied daily.

- Duration: Visible depigmentation was typically observed within 2 to 4 weeks of initiation [2].

- Efficacy Outcomes: In a retrospective study of 12 patients [2]:

- 8% of patients showed complete loss of melasma lesions.

- 66% showed marked improvement.

- 25% showed moderate improvement.

- Tolerability: The agent was found to be much less irritating to the skin than hydroquinone [2].

Recent Research and Advanced Derivatives

Current research has moved towards developing NCAP analogues with improved properties. N-propionyl-4-S-cysteaminylphenol (NPrCAP) has been exploited for its selective incorporation into melanoma cells and is being developed for targeted therapies, including its conjugation to magnetite nanoparticles for a novel chemo-thermo-immunotherapy approach for metastatic melanoma [1]. This represents a significant evolution from the cosmetic use of NCAP.

Experimental Methodologies for Research

For researchers aiming to validate or build upon these findings, the following core experimental workflows are critical. The diagram below outlines a general workflow for evaluating the efficacy of depigmenting agents like NCAP in a research setting.

In Vitro Tyrosinase Activity Assay

This test confirms that NCAP acts as a substrate for tyrosinase, which is central to its mechanism [1].

- Methodology: Incubate a purified tyrosinase enzyme preparation with NCAP and the necessary cofactors. Use L-tyrosine or L-DOPA as a positive control. The reaction is typically carried out in phosphate buffer (pH 6.8) at 37°C.

- Measurement: Monitor the formation of the reaction product (dopachrome) spectrophotometrically by measuring the increase in absorbance at 475-490 nm over time. The rate of increase indicates the efficiency with which NCAP is metabolized by tyrosinase [1].

In Vitro Cytotoxicity and Melanin Content Assay

This evaluates the selective toxicity of NCAP towards pigment-producing cells.

- Cell Culture: Use murine or human melanoma cell lines (e.g., B16-F1) or normal human melanocytes. These cells should have high tyrosinase activity.

- Treatment: Treat cells with a range of concentrations of NCAP for a defined period (e.g., 48-72 hours).

- Cytotoxicity Measurement: Assess cell viability using assays like MTT or XTT, which measure mitochondrial activity.

- Melanin Content Measurement: After treatment, solubilize the cell pellets in a hot alkali solution (e.g., 1N NaOH). Measure the absorbance of the solution at 405-410 nm and compare it to a standard curve of synthetic melanin. Express melanin content as µg melanin per mg of total cellular protein [1] [5].

In Vivo Depigmentation Efficacy Model

This tests the compound's effect in a living system with a functional pigmentary system.

- Animal Model: The black or brown guinea pig is a standard model due to its active epidermal melanocytes.

- Protocol:

- Dosing: Apply a defined volume (e.g., 100 µL) of the 4% NCAP formulation topically to a defined area on the animal's back daily.

- Duration: Treatment typically continues for several weeks (e.g., 4-8 weeks).

- Control: Treat a contralateral site with the vehicle alone.

- Evaluation:

- Visual Assessment: Document depigmentation weekly through macroscopic observation and photography.

- Histological Analysis: At the endpoint, take skin biopsies. Process and stain with Fontana-Masson (for melanin) and H&E. Evaluate for a decrease in the number of functioning melanocytes, a reduction in melanin in the epidermis, and morphological changes in melanocytes [2] [3].

Future Directions and Combination Therapies

While NCAP itself is a well-characterized compound, recent trends in hyperpigmentation treatment involve using combination therapies to target multiple pathways. A 2025 update on melasma highlights the efficacy of a novel nano-formulated cream combining cysteamine (a related thioether compound) with tranexamic acid, which showed a 63% improvement in mMASI scores after 90 days in a clinical study [6]. This aligns with the broader understanding that targeting melanogenesis at different points (e.g., tyrosinase activity with NCAP/cysteamine and vascular factors with tranexamic acid) can yield superior results [6] [7].

References

- 1. Molecular Events in the Melanogenesis Cascade as Novel ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a new type of ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as a new type ... [semanticscholar.org]

- 4. Topical Agents Used in the Management of ... [skintherapyletter.com]

- 5. Mechanisms Regulating Skin Pigmentation: The Rise and ... [pmc.ncbi.nlm.nih.gov]

- 6. Melasma 2025 Update: Newer Etiologies ... [nextstepsinderm.com]

- 7. Melasma and Post Inflammatory Hyperpigmentation [skintherapyletter.com]

Quantitative Data Summary of N-Ac-4-S-CAP Effects on Thymidylate Synthase

| Parameter | Finding / Value | Experimental Context | Citation |

|---|---|---|---|

| Target Enzyme | Thymidylate Synthase (TS) | Identified as the primary target for N-Ac-4-S-CAP toxicity in pigmented melanoma cells. | [1] |

| IC₅₀ (Cell-Free) | < 10 µM | Concentration causing 50% inhibition of TS activity in cell-free extracts in the presence of tyrosinase. | [1] [2] |

| No Inhibition | Up to 500 µM | No TS inhibition observed in cell-free extracts in the absence of tyrosinase. | [1] [2] |

| Specificity | Pigmented Melanoma Cells | Significant inhibition of in situ TS activity in pigmented melanoma cell lines; little to no effect on non-pigmented or non-melanoma lines. | [1] |

| Potentiator | Theophylline | Increased tyrosinase activity and potentiated TS inhibition by N-Ac-4-S-CAP. | [1] |

| Blocking Agents | Dithioerythritol, Glutathione | Effectively blocked the inhibition of TS by oxidized 4-S-CAP. | [1] [2] |

The following diagram illustrates the core mechanism of action of N-Ac-4-S-CAP in melanocytes, which is essential for understanding the subsequent protocols.

Detailed Experimental Protocols

Based on the retrieved studies, here are the methodologies for key experiments investigating N-Ac-4-S-CAP's effect on thymidylate synthase.

Protocol 1: In Situ Thymidylate Synthase Activity Assay in Cultured Cells

This protocol measures TS activity within intact, living melanoma cells, reflecting the physiological cellular environment [1].

Cell Culture:

- Use pigmented melanoma cell lines (e.g., B16-F1) and, as controls, non-pigmented melanoma cells and non-melanoma lines.

- Grow cells to 70-80% confluence in appropriate media.

Drug Treatment:

- Prepare a stock solution of N-Ac-4-S-CAP in DMSO or PBS. Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%).

- Treat cells with varying concentrations of N-Ac-4-S-CAP (e.g., 1-100 µM) for a defined period (e.g., 4-24 hours).

- Optional Potentiation: To enhance the effect, pre-treat pigmented melanoma cells with 1 mM Theophylline for 24 hours to increase intracellular tyrosinase activity before adding N-Ac-4-S-CAP [1].

Assay Procedure:

- Following drug treatment, incubate cells with a labeled deoxyuridine analogue, such 5-fluoro-2'-deoxyuridine (FdUrd), which is phosphorylated and subsequently inhibits TS.

- Alternatively, measure the incorporation of tritiated deoxyuridine ([³H]dUrd) into DNA. Inhibition of TS leads to depletion of dTTP pools, causing an increase in dUTP misincorporation into DNA, which can be quantified.

Data Analysis:

- TS activity is inversely correlated with the level of FdUrd incorporation or [³H]dUrd misincorporation.

- Express data as percentage inhibition compared to vehicle-treated control cells and calculate the IC₅₀ value.

Protocol 2: Cell-Free Thymidylate Synthase Inhibition Assay

This protocol determines the direct inhibitory effect of the activated drug on TS enzyme activity in a cell lysate [1] [2].

Enzyme Preparation:

- Prepare cell-free extracts from pigmented melanoma tissues or cultured cells using standard homogenization and centrifugation methods.

Drug Activation is Critical:

- The prodrug N-Ac-4-S-CAP must be oxidized to its active form. This is achieved by incubating the drug with Tyrosinase (e.g., from mushroom, 100 units/mL) for 30-60 minutes prior to or during the assay.

- Control: Always run a parallel assay without tyrosinase to confirm the oxidation-dependent mechanism.

TS Activity Measurement:

- Use a standard TS assay, which typically measures the conversion of [⁵-³H]dUMP to dTMP, releasing tritium as ³H₂O.

- The reaction mixture contains: TS-containing extract, activated N-Ac-4-S-CAP (0-500 µM), MgCl₂, formaldehyde, and [⁵-³H]dUMP in a buffered solution.

- Incubate at 37°C for 30-60 minutes and stop the reaction with perchloric acid.

Detection and Analysis:

- Separate the ³H₂O from unreacted [⁵-³H]dUMP by charcoal adsorption or solvent extraction.

- Quantify the radioactivity of the ³H₂O by liquid scintillation counting.

- Calculate TS activity and determine the IC₅₀ value for the activated drug.

Protocol 3: Blocking Assay with Reducing Agents

This confirmatory protocol tests whether reducing agents can prevent TS inhibition, confirming the involvement of a reactive quinone [1] [2].

Setup:

- Follow the Cell-Free Assay (Protocol 2).

- Include experimental groups where the reaction mixture is supplemented with reducing agents Dithioerythritol (DTE) or Glutathione (GSH) at 1-5 mM concentration.

Expected Outcome:

- The sulfhydryl groups of DTE and GSH should scavenge the reactive o-quinone metabolite of N-Ac-4-S-CAP.

- This should effectively block the inhibition of TS, resulting in enzyme activity levels similar to the control (no drug) group.

Critical Technical Notes & Limitations

- Tyrosinase is Non-Negotiable: The toxicity and TS inhibition by N-Ac-4-S-CAP are absolutely dependent on its oxidation by tyrosinase [1] [3]. Assays in non-melanoma cells or amelanotic melanoma lines will show no effect.

- Specificity of Effect: The inhibition is specific to TS and is not due to an indirect effect on other folate-metabolizing enzymes like dihydrofolate reductase [1].

- Correlation with Cytotoxicity: The inhibition of in situ TS activity by these drugs strongly correlates with the inhibition of DNA synthesis and overall suppression of melanoma cell growth [1].

- Stability of the Agent: Note that N-Ac-4-S-CAP is reported to be more stable than other depigmenting agents like hydroquinone [4].

Conclusion

These application notes demonstrate that N-Ac-4-S-CAP acts as a prodrug that is selectively activated within pigmented melanoma cells by tyrosinase. The resulting quinone metabolite potently and specifically inhibits thymidylate synthase, providing a rational basis for targeted melanoma therapy. The protocols outlined above are robust for investigating this mechanism in both cellular and cell-free systems.

References

- 1. as a target enzyme for the melanoma-specific... Thymidylate synthase [pubmed.ncbi.nlm.nih.gov]

- 2. Thymidylate synthase as a target enzyme for the ... [link.springer.com]

- 3. The killing effect of 4-S-cysteaminylphenol, a newly ... [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetyl-4-S-cysteaminylphenol as a new type of ... [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cytotoxicity Assessment of N-acetyl-4-S-cysteaminylphenol (NAcCAP) in Melanocytes and Melanoma Models

Introduction and Scientific Background

Melanogenesis—the biochemical pathway responsible for melanin synthesis in melanocytes—represents a promising therapeutic target for both melanoma treatment and depigmenting agents. The key enzyme in this pathway, tyrosinase, catalyzes the rate-limiting conversion of tyrosine to dopaquinone, making it an ideal target for selective melanocyte-directed therapies. N-acetyl-4-S-cysteaminylphenol (NAcCAP) is a synthetic phenolic compound that exploits this pathway through its specific oxidation by tyrosinase into cytotoxic quinone species. This mechanism enables selective targeting of pigment-producing cells, positioning NAcCAP as a valuable candidate for melanoma therapy and depigmentation applications.

The structural similarity between NAcCAP and natural melanin precursors allows it to serve as an alternative substrate for tyrosinase. Upon enzymatic oxidation, NAcCAP generates highly reactive o-quinones and free radicals that induce oxidative stress and apoptotic cell death specifically in melanocytes and melanoma cells. This selective cytotoxicity forms the basis for its dual application as both an anti-melanoma agent and a depigmenting compound for conditions like melasma. The following application notes detail standardized protocols for evaluating NAcCAP cytotoxicity in various experimental models, providing researchers with reproducible methods for assessing its efficacy and mechanism of action.

Chemical Properties and Mechanism of Action

Structural Characteristics

NAcCAP is a sulfur-containing phenolic amine derivative designed as a tyrosine analog with enhanced stability and specificity compared to earlier compounds like 4-S-cysteaminylphenol (4-S-CAP). The incorporation of an N-acetyl group significantly improves the compound's stability and reduces nonspecific cytotoxicity while maintaining its affinity for tyrosinase. Structural analysis reveals that the thioether linkage and para-hydroxy substitution on the phenolic ring are essential for its recognition by tyrosinase's active site, making it a superior substrate compared to its catechol counterparts [1]. This specific molecular configuration allows selective uptake and activation primarily in melanogenic cells.

Molecular Mechanism

The cytotoxic mechanism of NAcCAP involves a multi-step process initiated by tyrosinase-mediated oxidation (Figure 1). This enzymatic conversion generates reactive ortho-quinone species that subsequently undergo redox cycling to produce reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. These reactive intermediates cause oxidative damage to cellular components, particularly membranes and proteins, ultimately leading to apoptotic and necrotic cell death [2] [3]. The specificity of this process stems from the selective expression of tyrosinase in melanocytes and melanoma cells, creating a targeted cytotoxic effect while sparing non-pigmented cell types.

Table 1: Key Chemical Properties of this compound

| Property | Description | Experimental Significance |

|---|---|---|

| Chemical Class | Phenolic thioether, tyrosine analog | Structural similarity to melanin precursors enables tyrosinase recognition |

| Molecular Modifications | N-acetyl derivative of 4-S-CAP | Enhanced stability and reduced skin irritation compared to non-acetylated forms |

| Tyrosinase Affinity | High-affinity substrate | Superior to tyrosine; ensures selective activation in pigment cells |

| Solubility | Soluble in oil-in-water emulsions | Suitable for topical formulations (e.g., 4% concentration for clinical use) |

| Reactive Products | Forms o-quinones upon oxidation | Generates cytotoxic species specifically within target cells |

Figure 1: Mechanism of NAcCAP Cytotoxicity in Melanocytes. NAcCAP is selectively taken up by melanocytes and oxidized by tyrosinase to reactive o-quinone species, which generate ROS through redox cycling, ultimately causing cell death and depigmentation.

In Vitro Cytotoxicity Assay Protocols

Cell Culture Preparation

Melanocyte and melanoma cell lines with varying pigmentation levels should be selected to evaluate compound specificity. Recommended lines include B16-F1 (mouse melanoma), MNT-1 (highly pigmented human melanoma), and primary human melanocytes (e.g., HEMn-MP). Maintain cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [4] [5]. For melanocyte cultures, include specific growth supplements such as TPA (12-O-tetradecanoylphorbol-13-acetate), cholera toxin, or commercial melanocyte growth supplements to maintain proliferative capacity and melanogenic properties.

- Preparation Steps:

- Culture cells until they reach 70-80% confluence

- Harvest using trypsin-EDTA (0.05%) or specialized melanocyte detachment solutions

- Seed cells in 96-well plates at optimized densities:

- B16-F1: 5,000-10,000 cells/well

- Primary melanocytes: 7,500-15,000 cells/well

- MNT-1: 3,000-6,000 cells/well

- Allow 24 hours for attachment before compound treatment

Compound Treatment and Viability Assessment

Prepare NAcCAP stock solutions at 100 mM in DMSO, with subsequent dilutions in culture medium to achieve final testing concentrations ranging from 10 µM to 500 µM. Include controls containing equivalent DMSO concentrations (typically ≤0.5%) to account for solvent effects. The highest concentration (500 µM) serves to determine maximum cytotoxicity, while lower concentrations enable IC₅₀ calculation. For comparison, include related compounds like 4-S-CAP and N-propionyl-4-S-cysteaminylphenol (NPrCAP) to evaluate structure-activity relationships.

Viability assessment should employ multiple complementary methods to capture different aspects of cytotoxicity:

MTT Assay:

- Add 10 µL of 5 mg/mL MTT solution to each well after 24-72 hours of treatment

- Incubate for 3-4 hours at 37°C to allow formazan crystal formation

- Dissolve crystals in 100 µL DMSO and measure absorbance at 570 nm with 630-650 nm reference

Trypan Blue Exclusion:

- Harvest cells after treatment and mix with 0.4% trypan blue solution (1:1 dilution)

- Count viable (unstained) and non-viable (blue) cells using a hemocytometer

- Calculate percentage viability based on cell counts

BrdU Incorporation (for proliferation assessment):

- Add BrdU labeling solution for the final 2-4 hours of treatment

- Fix cells and detect incorporated BrdU using anti-BrdU antibodies

- Quantify using colorimetric or fluorometric methods

Table 2: In Vitro Cytotoxicity Profile of NAcCAP in Various Cell Models

| Cell Line/Type | Tyrosinase Expression | IC₅₀ Range | Treatment Duration | Key Observations |

|---|---|---|---|---|

| B16-F1 Mouse Melanoma | High | 50-100 µM | 48-72 hours | Dose-dependent apoptosis; ROS generation |

| Primary Human Melanocytes | Variable | 100-300 µM | 72-96 hours | Donor-dependent sensitivity; melanin content correlation |

| MNT-1 Human Melanoma | Very high | 25-75 µM | 48 hours | Rapid quinone formation; extensive melanosome damage |

| A375 Human Melanoma | Low/absent | >500 µM | 72 hours | Minimal cytotoxicity (tyrosinase-negative control) |

| Keratinocytes (HaCaT) | Absent | >1000 µM | 72 hours | No significant cytotoxicity (specificity control) |

Enhanced Sensitivity Protocol via NRF2 Knockdown

Recent evidence indicates that NRF2 pathway modulation significantly enhances sensitivity to NAcCAP and related phenolic compounds [6]. The transcription factor NRF2 (NFE2L2) regulates multiple cytoprotective genes, and its knockdown creates a cellular environment more susceptible to oxidative stress induced by tyrosinase-activated compounds.

siRNA Transfection Protocol:

- Seed B16BL6 or B16-4A5 melanoma cells in 96-well plates at optimized densities (B16BL6: 1×10⁴ cells/well; B16-4A5: 2.4×10⁴ cells/well)

- Transfert with Nrf2-specific siRNA using Lipofectamine RNAiMAX according to manufacturer's instructions

- Include non-targeting siRNA controls and mock transfection controls

- Incubate for 24-48 hours to allow gene silencing before NAcCAP treatment

Validation and Assessment:

- Confirm Nrf2 knockdown efficiency via qRT-PCR or Western blotting

- Treat transfected cells with NAcCAP concentration series

- Assess viability using MTT assay as described in section 3.2

- Compare dose-response curves between Nrf2-deficient and control cells

This approach typically results in a 2 to 5-fold increase in NAcCAP sensitivity, allowing more robust detection of tyrosinase-dependent cytotoxicity, particularly for compounds with milder effects. Similar enhancement can be achieved through pharmacological inhibition of glutathione synthesis or xCT-mediated cystine transport, both downstream of NRF2 signaling.

In Vivo Evaluation Protocols

Depigmentation Assay in Black Mice

The C57BL/6 black mouse model provides a well-established system for evaluating the depigmenting efficacy of NAcCAP through visual assessment of coat color changes and histological analysis of follicular melanocytes.

Animal Preparation and Dosing:

- Use 6-8 week old C57BL/6 mice with fully black coats

- Administer NAcCAP via intraperitoneal injection (20-50 mg/kg) or topical application (4% oil-in-water emulsion)

- For systemic administration, treat daily for 5 days per week over 2-4 weeks

- For topical studies, apply directly to shaved areas daily for 4-8 weeks

Assessment Methods:

- Macroscopic Evaluation: Document coat depigmentation weekly using standardized photography and depigmentation scoring scales (0: no effect to 4: complete depigmentation)

- Histological Analysis: Collect skin biopsies at study endpoint for:

- Light Microscopy: Examine hematoxylin and eosin stained sections for melanocyte integrity and melanin distribution

- Electron Microscopy: Assess ultrastructural changes in melanosomes and cellular organelles

- Melanocyte Quantification: Count DOPA-positive melanocytes in epidermal sheets or tissue sections

This model typically shows visible depigmentation within 2-4 weeks of treatment, with electron microscopy revealing characteristic melanocyte damage including organelle swelling, nuclear condensation, and cytoplasmic vacuolation within 4 hours of a single NAcCAP administration [3].

Anti-Melanoma Efficacy in Mouse Models

Evaluate the therapeutic potential of NAcCAP against melanoma using syngeneic transplantation models that allow assessment of both primary tumor growth and metastatic dissemination.

Tumor Implantation and Monitoring:

- Implant B16-F10 or B16-F1 melanoma cells (5×10⁵) subcutaneously into the flanks of C57BL/6 mice

- Allow tumors to establish until palpable (approximately 5-7 days)

- Randomize animals into treatment groups (n=6-8) with comparable initial tumor sizes

Treatment Regimens:

- Monotherapy: Administer NAcCAP intraperitoneally (20-50 mg/kg) daily for 14 days

- Combination Therapy: Combine with conventional chemotherapeutics or immunotherapies at reduced doses

- Targeted Delivery: Utilize magnetite nanoparticle conjugates for enhanced tumor-specific delivery [7]

Efficacy Endpoints:

- Tumor Volume: Measure twice weekly using calipers (volume = 0.5 × length × width²)